Fluodipine
Description
Fluodipine is a fluorenone-1,4-dihydropyridine derivative distinguished by its selective cardiodepressant activity. Unlike classical 1,4-dihydropyridines (DHPs) such as nifedipine or felodipine, this compound incorporates a fluorenone moiety, which modifies its pharmacological profile. Studies demonstrate that this compound preferentially inhibits cardiac L-type calcium channels over vascular smooth muscle channels, reducing heart rate and contractility without significant vasodilation . Its molecular formula (C₂₀H₁₇Cl₂NO₃) and structure (Figure 1) reflect hybrid features of DHPs and fluorenone systems, contributing to its distinct mechanism of action .
Properties
Molecular Formula |
C28H25NO5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-(9-oxofluoren-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H25NO5/c1-5-14-33-27(31)22-16(3)29-17(4)23(28(32)34-15-6-2)25(22)20-12-9-13-21-24(20)18-10-7-8-11-19(18)26(21)30/h5-13,25,29H,1-2,14-15H2,3-4H3 |
InChI Key |
LKXSLWHAMCVPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=C3C4=CC=CC=C4C(=O)C3=CC=C2)C(=O)OCC=C |
Synonyms |
1,4-dihydro-2,6-dimethyl-4-(fluorenon-4-yl)pyridine-3,5-dicarboxylic acid diallyl ester fluodipine |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluodipine belongs to the dihydropyridine class of calcium channel blockers (CCBs), which includes felodipine, nifedipine, and amlodipine. Below is a systematic comparison based on structural, pharmacokinetic, and pharmacodynamic properties.
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Formula | Molecular Weight | Bioavailability | Half-Life (hrs) | Metabolism Pathway | Key Selectivity |
|---|---|---|---|---|---|---|
| This compound | C₂₀H₁₇Cl₂NO₃ | 402.26 | Not reported | 6–8 (estimated) | Hepatic (CYP3A4-mediated) | Cardiac L-type channels |
| Felodipine | C₁₈H₁₉Cl₂NO₄ | 384.25 | 15–20% | 11–16 | CYP3A4 oxidation to pyridine | Vascular smooth muscle |
| Nifedipine | C₁₇H₁₈N₂O₆ | 346.33 | 45–56% | 2–5 | CYP3A4 oxidation | Vascular > Cardiac |
| Amlodipine | C₂₀H₂₅ClN₂O₅ | 408.88 | 64–90% | 30–50 | CYP3A4 hydroxylation | Vascular smooth muscle |
Sources :
Structural Differences
This compound’s fluorenone moiety replaces the aromatic substituent found in classical DHPs (e.g., felodipine’s 2,3-dichlorophenyl group). In contrast, felodipine and nifedipine rely on nitro or dichlorophenyl groups for vascular selectivity, while amlodipine’s long-acting profile stems from its basic aminoalkoxy side chain .
Pharmacokinetic Profiles
- Absorption and Bioavailability: this compound’s bioavailability remains unquantified in available literature, but its lipophilic fluorenone group may enhance membrane permeability. Felodipine and nifedipine exhibit lower bioavailability (15–20% and 45–56%, respectively) due to first-pass metabolism, whereas amlodipine’s high bioavailability (64–90%) correlates with prolonged tissue binding .
- Metabolism: All four compounds undergo CYP3A4-mediated metabolism, but their pathways diverge. This compound and felodipine are oxidized to pyridine derivatives, whereas amlodipine undergoes hydroxylation . Notably, felodipine’s metabolism is significantly inhibited by grapefruit juice, increasing its plasma concentration by 2–3 fold .
Pharmacodynamic Effects
- Cardiac vs. Vascular Selectivity : this compound uniquely suppresses cardiac contractility and pacemaker activity, making it suitable for arrhythmia management. In contrast, felodipine and amlodipine predominantly dilate peripheral vasculature, reducing blood pressure with minimal cardiac effects . Nifedipine’s rapid vasodilation can reflexively increase heart rate, a drawback absent in this compound .
- Clinical Applications: this compound: Investigated for arrhythmias and angina with comorbid tachycardia . Felodipine/Amlodipine: First-line antihypertensives due to vascular selectivity .
Adverse Effects and Drug Interactions
This compound’s cardiac selectivity may reduce peripheral edema (a common DHP side effect) but could exacerbate bradycardia or heart block. Felodipine and amlodipine are associated with dizziness and flushing due to vasodilation . All DHPs interact with CYP3A4 inhibitors (e.g., erythromycin), but this compound’s interaction profile remains understudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
